![molecular formula C21H20N2O3 B5497287 3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5497287.png)
3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Description
The compound “3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a derivative of benzodiazepine . Benzodiazepines are a class of drugs that have various effects on the central nervous system, including anxiolytic, sedative, muscle relaxant, and anticonvulsant effects .
Synthesis Analysis
The synthesis of similar benzodiazepine derivatives has been achieved through microwave-assisted synthesis . This process involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodiazepine derivatives typically involve multi-component reactions of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (also known as dimedone), and an aldehyde .Mechanism of Action
Benzodiazepines, including its derivatives, are known to exert their effects by binding to the benzodiazepine binding site on GABA A receptors . This enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .
Future Directions
The future directions for research on benzodiazepine derivatives could involve further optimization of the synthesis process, exploration of other potential therapeutic effects, and detailed investigation of their safety profile . Additionally, the development of benzodiazepine derivatives with improved selectivity for different subtypes of GABA A receptors could be a promising area of research .
properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-14-7-8-15(21(11-14)26-2)13-9-19-16(20(24)10-13)12-22-17-5-3-4-6-18(17)23-19/h3-8,11-13,23H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFCPBBJQDMCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
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